molecular formula C6H18Cl2N2 B2559307 (2-Aminoethyl)(tert-butyl)amine dihydrochloride CAS No. 149374-23-2

(2-Aminoethyl)(tert-butyl)amine dihydrochloride

Cat. No.: B2559307
CAS No.: 149374-23-2
M. Wt: 189.12
InChI Key: WLGWNEDOHSCWQE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(tert-butyl)amine dihydrochloride is a versatile chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.12652 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(tert-butyl)amine dihydrochloride typically involves the reaction of (2-Aminoethyl)(tert-butyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

(2-Aminoethyl)(tert-butyl)amine+2HCl(2-Aminoethyl)(tert-butyl)amine dihydrochloride\text{(2-Aminoethyl)(tert-butyl)amine} + 2 \text{HCl} \rightarrow \text{this compound} (2-Aminoethyl)(tert-butyl)amine+2HCl→(2-Aminoethyl)(tert-butyl)amine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(tert-butyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(2-Aminoethyl)(tert-butyl)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and used in drug discovery and development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(tert-butyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)amine: A simpler analog without the tert-butyl group.

    (tert-Butyl)amine: Contains the tert-butyl group but lacks the 2-aminoethyl moiety.

    N,N-Dimethyl(2-aminoethyl)amine: Similar structure but with additional methyl groups on the nitrogen atom.

Uniqueness

(2-Aminoethyl)(tert-butyl)amine dihydrochloride is unique due to the presence of both the 2-aminoethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N'-tert-butylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,3)8-5-4-7;;/h8H,4-5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWNEDOHSCWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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